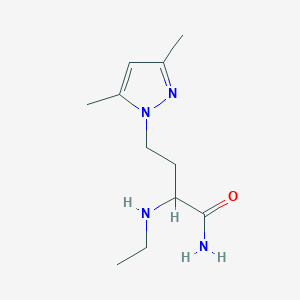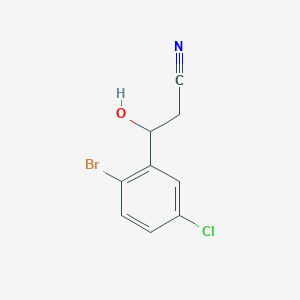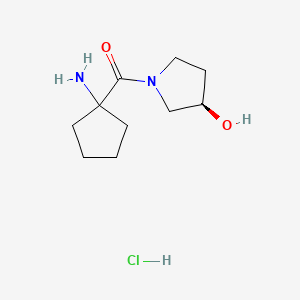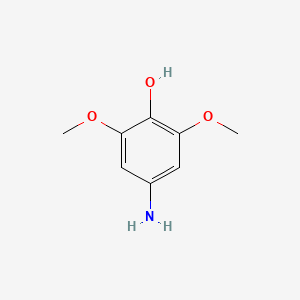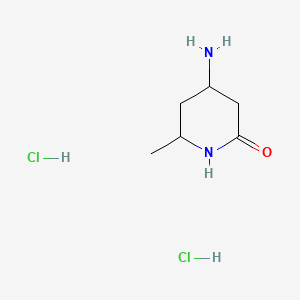
4-Amino-6-methylpiperidin-2-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-methylpiperidin-2-onedihydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpiperidin-2-onedihydrochloride typically involves the reductive amination of the corresponding ketone. The reaction conditions often include the use of ammonia and hydrogen in the presence of a suitable catalyst. The process can be summarized as follows: [ \text{OC(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + NH}_3\text{ + H}_2 \rightarrow \text{H}_2\text{NCH(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-methylpiperidin-2-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and fully reduced piperidine derivatives.
Applications De Recherche Scientifique
4-Amino-6-methylpiperidin-2-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-methylpiperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-Tetramethylpiperidine
- Pempidine
Comparison
4-Amino-6-methylpiperidin-2-onedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Amino-2,2,6,6-tetramethylpiperidine, it has a different methylation pattern, leading to variations in reactivity and biological activity. The presence of the 6-methyl group in this compound distinguishes it from other piperidine derivatives, making it a valuable compound for specialized applications.
Propriétés
Formule moléculaire |
C6H14Cl2N2O |
|---|---|
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
4-amino-6-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-4-2-5(7)3-6(9)8-4;;/h4-5H,2-3,7H2,1H3,(H,8,9);2*1H |
Clé InChI |
UTGDHSQKVBPNON-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(=O)N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
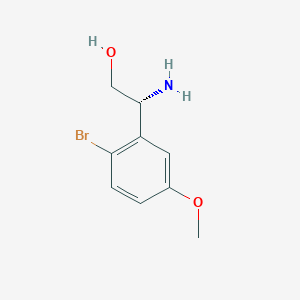

![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)
